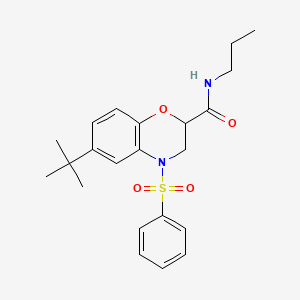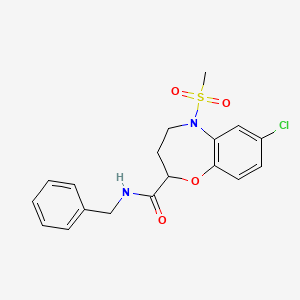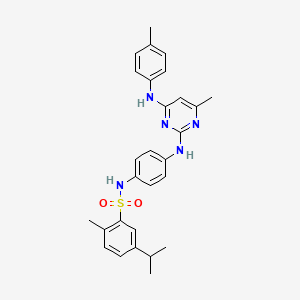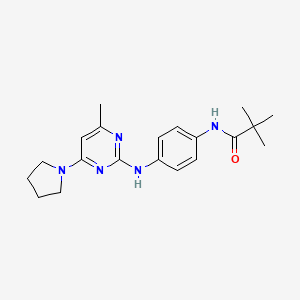![molecular formula C21H27FN6O B11247997 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11247997.png)
2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and fluorobenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.
Introduction of Piperazine Groups: The piperazine groups are introduced via nucleophilic substitution reactions. For instance, 1-(2-fluorobenzoyl)piperazine can be reacted with the pyrimidine core under basic conditions.
Final Assembly: The final compound is assembled by reacting the intermediate with 4-methylpiperazine under controlled conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the fluorobenzoyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl or aryl groups.
科学的研究の応用
2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders.
Biological Studies: The compound can be used to study receptor binding and signal transduction pathways in biological systems.
Pharmacological Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
作用機序
2-[4-(2-フルオロベンゾイル)ピペラジン-1-イル]-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンの作用機序は、体内の特定の分子標的との相互作用を伴います。これらの標的には、神経伝達物質受容体、酵素、またはイオンチャネルが含まれる場合があります。この化合物は、これらの標的の活性を調節し、細胞シグナル伝達経路と生理学的応答の変化につながります。
6. 類似化合物の比較
類似化合物
2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド: この化合物は、ピペラジン置換を伴うピリミジン誘導体であり、アセチルコリンエステラーゼ阻害活性について研究されています.
2-{[4-(4-ブロモフェニル)ピペラジン-1-イル)]メチル}-4-(3-クロロフェニル)-5-(4-メトキシフェニル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-チオン: 潜在的な抗菌活性を有する別のピペラジン誘導体.
ユニークさ
2-[4-(2-フルオロベンゾイル)ピペラジン-1-イル]-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンは、その特定の置換パターンと、フルオロベンゾイル基とメチルピペラジン基の両方があるためにユニークです。このユニークな構造は、他の類似化合物と比較して、独特の薬理学的特性と治療の可能性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with piperazine substitution and has been studied for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential antibacterial activity.
Uniqueness
2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both fluorobenzoyl and methylpiperazine groups. This unique structure may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds.
特性
分子式 |
C21H27FN6O |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
(2-fluorophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27FN6O/c1-16-15-19(26-9-7-25(2)8-10-26)24-21(23-16)28-13-11-27(12-14-28)20(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3 |
InChIキー |
QFGGOCCJQOOTHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)methyl]-2-{N-[(2-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B11247917.png)
![5-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247922.png)
![6-chloro-N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247940.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247941.png)
![4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11247945.png)
![N-Benzyl-2-({2-oxo-1-[(pyridin-4-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11247950.png)
![N-[4-(benzyloxy)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247952.png)
![N-[3-carbamoyl-4-(pyrrolidin-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11247954.png)



![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one](/img/structure/B11247980.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11247983.png)

